a) Pain Research: SR144528 is widely employed in preclinical studies investigating the role of CB2 receptors in pain modulation. Studies have shown that blocking CB2 receptors with SR144528 can reverse the analgesic effects of cannabinoid agonists in models of inflammatory pain [, ]. For instance, in a study examining the role of CB2 receptors in capsaicin-induced hyperalgesia, SR144528 effectively blocked the antinociceptive effects of the CB2 agonist AM1241 []. Similarly, in a study exploring the anti-inflammatory effects of fatty acid amide hydrolase (FAAH) inhibition, SR144528 blocked the anti-edematous effects mediated by CB2 receptors [].
b) Stroke Research: Recent studies have implicated CB2 receptors in neuroprotective mechanisms following stroke. Research utilizing SR144528 has demonstrated that blocking CB2 receptors can hinder neurogenesis and functional recovery after stroke []. For example, administration of SR144528 in a mouse model of stroke decreased neuroblast migration and reduced the number of new neurons in the peri-infarct cortex, leading to worsened sensorimotor performance [].
c) Cardiovascular Research: Research suggests a potential role for CB2 receptors in modulating cardiovascular responses following myocardial infarction. A study using SR144528 showed that it did not affect the inhibition of neurogenic tachycardic and vasopressor responses observed after myocardial infarction in rats, suggesting that this effect was not mediated by CB2 receptors [].
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2